bis[5-methyl-2-(propan-2-yl)cyclohexyl] (2-nitro-1-phenylethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (2-nitro-1-phenylethyl)phosphonate is a complex organic compound characterized by its unique structure, which includes cyclohexyl rings, a nitro group, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[5-methyl-2-(propan-2-yl)cyclohexyl] (2-nitro-1-phenylethyl)phosphonate typically involves multi-step organic reactions. One common approach is to start with the cyclohexyl derivatives and introduce the phosphonate group through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (2-nitro-1-phenylethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitrogen-containing compounds.
Reduction: The nitro group can be reduced to an amine, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like alkoxides for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can yield nitroso or nitrate compounds, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (2-nitro-1-phenylethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s derivatives may have potential as bioactive agents, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure makes it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of bis[5-methyl-2-(propan-2-yl)cyclohexyl] (2-nitro-1-phenylethyl)phosphonate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The phosphonate group can mimic phosphate esters, potentially interfering with enzymatic activities and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-isopropyl-5-methylcyclohexyl) [hydroxy(3-pyridinyl)methyl]phosphonate
- 5-methyl-2-(propan-2-yl)cyclohexyl 2-aminobenzoate
Uniqueness
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (2-nitro-1-phenylethyl)phosphonate stands out due to its combination of cyclohexyl rings, nitro group, and phosphonate ester. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-nitroethyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46NO5P/c1-19(2)24-14-12-21(5)16-26(24)33-35(32,28(18-29(30)31)23-10-8-7-9-11-23)34-27-17-22(6)13-15-25(27)20(3)4/h7-11,19-22,24-28H,12-18H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMMHMBTLSBKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C(C[N+](=O)[O-])C2=CC=CC=C2)OC3CC(CCC3C(C)C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46NO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.